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Introduction

The discovery of the Target of Rapamycin (TOR) and its intricate signaling network represents
a landmark achievement in cell biology, with profound implications for medicine. This technical
guide provides an in-depth exploration of the history, discovery, and key experimental
methodologies that have shaped our understanding of this critical cellular regulator. From a soil
sample on a remote island to a central node in cellular signaling, the story of TOR is a
testament to the power of curiosity-driven research and its translation into therapeutic
applications.

The Discovery of Rapamycin: A Serendipitous
Finding

The journey began in 1964 with a Canadian medical expedition to Easter Island, known as
Rapa Nui to its inhabitants.[1][2] Microbiologist Georges Nogrady, intrigued by the local
population's apparent immunity to tetanus despite frequent barefoot contact with soil rich in
horse manure, collected soil samples for analysis.[1] These samples would lay dormant for
years before researchers at Ayerst Pharmaceuticals, including Dr. Surendra Sehgal, isolated a

new antifungal compound from the bacterium Streptomyces hygroscopicus in 1972.[2][3][4] In
homage to its origin, the molecule was named rapamycin.[3]
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Initial studies focused on its antifungal properties, but rapamycin's potent immunosuppressive
and anti-proliferative activities soon became evident.[3][4][5] Dr. Sehgal's persistence was
crucial in keeping the research alive, even after Ayerst Pharmaceuticals halted its development.
[2][3] He astutely recognized its potential beyond an antifungal and sent samples to the U.S.
National Cancer Institute (NCI), where its significant anti-tumor activity was confirmed.[1][3]

Unraveling the Mechanism: The Identification of
TOR

The potent and specific effects of rapamycin across diverse organisms, from yeast to humans,
suggested a highly conserved molecular target.[2] The quest to identify this target in the early
1990s was a pivotal moment in the history of cell signaling research.

Genetic Screens in Yeast: A Powerful Approach

The budding yeast, Saccharomyces cerevisiae, proved to be an invaluable tool in this
endeavor. Its genetic tractability allowed researchers to screen for mutants that were resistant
to the growth-inhibitory effects of rapamycin. This approach was based on the premise that
mutations in the gene encoding the direct target of the rapamycin-FKBP12 complex, or in
genes of the same signaling pathway, would confer resistance.

In 1991, Michael N. Hall's group at the University of Basel, Switzerland, and Joseph Heitman,
then a postdoctoral fellow, identified two genes, TOR1 and TOR2 (Target of Rapamycin),
mutations in which conferred dominant rapamycin resistance.[6][7][8] Their work, published in
Science, was a landmark discovery that provided the first glimpse into the molecular target of
rapamycin.[8]

Biochemical Approaches in Mammalian Cells

Concurrently, several research groups were employing biochemical methods to identify the
mammalian target of rapamycin. The key to these approaches was the understanding that
rapamycin first binds to an intracellular receptor, the FK506-binding protein 12 (FKBP12).[9][10]
The resulting rapamycin-FKBP12 complex then acts as the inhibitor of the target protein.

In 1994, three independent groups published their findings, identifying the mammalian homolog
of the yeast TOR proteins:
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» David M. Sabatini, then a graduate student in Solomon Snyder's lab at Johns Hopkins
University, purified a protein that bound to the FKBP12-rapamycin complex and named it
RAFT1 (Rapamycin and FKBP12 Target 1).[2][9]

o Stuart L. Schreiber's group at Harvard University identified the same protein and named it
FRAP (FKBP-Rapamycin Associated Protein).[2][11]

o Robert T. Abraham's group at the Mayo Clinic also identified the target and named it mTOR
(mammalian Target of Rapamycin), a name that has since been widely adopted.[9][12]

These discoveries, made through a combination of genetic and biochemical approaches,
converged on a single, highly conserved protein kinase, establishing it as the central target of
rapamycin's diverse biological effects.

Quantitative Data: The Potency of Rapamycin

The biological activities of rapamycin have been quantified across various assays,
demonstrating its high potency. The following tables summarize key inhibitory concentrations
(IC50) and other quantitative parameters.
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Biological Activity Organism/Cell Line IC50/ MIC Reference
2.14 nM (MIC in YPD
Antifungal Activity Candida albicans with peptide-like [1][13][14]
compounds)
Antifungal Activity Candida albicans 0.5 uM (MIC) [2]
Immunosuppressive T-lymphocyte
noSERP ymenesy 10 M g
Activity proliferation
Immunosuppressive T-cell proliferation IC50 =2 uM 4]
Activity (anti-CD3 stimulated) (LY294002)
] o Oral Cancer Cells
Anticancer Activity ~15 uM [15]
(Ca9-22)
) o Caski (cervical 6.05 uM (Compound
Anticancer Activity o [16]
cancer) 9e derivative)
] o 7.89 uM (Compound
Anticancer Activity H1299 (lung cancer) o [16]
9e derivative)
] o MGC-803 (gastric 25.88 uM (Compound
Anticancer Activity o [16]
cancer) 9e derivative)
) o 8.60 uM (Compound
Anticancer Activity H460 (lung cancer) [16]

9e derivative)

Experimental Protocols: The Methodologies Behind
the Discoveries

The following sections provide detailed methodologies for the key experiments that were

instrumental in the discovery and characterization of TOR.

Genetic Screen for Rapamycin-Resistant Mutants in S.

cerevisiae

This protocol outlines the general steps involved in the genetic screens that led to the

identification of the TOR1 and TOR2 genes.
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Objective: To isolate yeast mutants that are resistant to the growth-inhibitory effects of
rapamycin.

Methodology:

Mutagenesis: A culture of wild-type S. cerevisiae is treated with a mutagen (e.g., ethyl
methanesulfonate - EMS) to induce random mutations in the genome.

Selection: The mutagenized cells are plated on a medium containing a concentration of
rapamycin that is lethal to wild-type cells (e.g., 25 nM).

Identification of Resistant Colonies: Colonies that grow on the rapamycin-containing medium
are selected as potential rapamycin-resistant mutants.

Confirmation of Resistance: The resistance of the selected mutants is confirmed by re-
streaking them on rapamycin-containing medium and comparing their growth to that of wild-
type cells.

Genetic Analysis: The resistant mutants are subjected to genetic analysis, including
complementation tests and genetic mapping, to identify the mutated genes responsible for
the resistance phenotype.

Biochemical Purification of the TOR Protein

This protocol describes a general approach for the purification of the TOR protein based on its
interaction with the FKBP12-rapamycin complex.

Objective: To purify the mammalian target of rapamycin (mTOR) protein.
Methodology:

e Preparation of Affinity Resin: Recombinant FKBP12 protein is coupled to a solid support
(e.g., agarose beads) to create an affinity resin.

e Cell Lysis: Mammalian cells are lysed to release their cellular proteins.

 Incubation with Rapamycin: The cell lysate is incubated with rapamycin to allow the
formation of the FKBP12-rapamycin complex with the endogenous FKBP12.
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« Affinity Chromatography: The cell lysate containing the pre-formed complex is passed over
the FKBP12 affinity column. The FKBP12-rapamycin-mTOR complex binds to the resin.

e Washing: The column is washed extensively to remove non-specifically bound proteins.

e Elution: The bound mTOR protein is eluted from the column, typically by using a competitive
ligand or by changing the buffer conditions.

e Analysis: The eluted fractions are analyzed by SDS-PAGE and other techniques to identify
and characterize the purified mTOR protein.

In Vitro mTOR Kinase Assay

This protocol outlines the steps for measuring the kinase activity of mTORC1.
Objective: To measure the in vitro kinase activity of immunoprecipitated mTORCL1.
Methodology:

e Immunoprecipitation of MTORC1: mTORC1 is immunoprecipitated from cell lysates using an
antibody against an mTORC1 component (e.g., Raptor).

e Kinase Reaction: The immunoprecipitated mTORCL1 is incubated with a substrate (e.g.,
recombinant 4E-BP1) in a kinase buffer containing ATP (often radiolabeled with 32P).

o Reaction Termination: The kinase reaction is stopped by adding a stop solution (e.g., SDS-
PAGE sample buffer).

e Analysis of Substrate Phosphorylation: The reaction products are separated by SDS-PAGE,
and the phosphorylation of the substrate is detected by autoradiography (if using 32P-ATP) or
by Western blotting with a phospho-specific antibody.

Visualizing the TOR World: Signaling Pathways and
Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core TOR signaling
pathways and the experimental workflows that were pivotal in their elucidation.
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Caption: A simplified diagram of the mTORC1 and mTORC2 signaling pathways.
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Experimental Workflows

Workflow for Identifying Rapamycin-Resistant Yeast Mutants
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Caption: Experimental workflow for a genetic screen to identify rapamycin-resistant yeast
mutants.
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Caption: Experimental workflow for the biochemical purification of mTOR.

The Two Faces of TOR: mMTORC1 and mTORC2
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Further research revealed that mTOR exists in two distinct multiprotein complexes, mTOR
Complex 1 (MmTORC1) and mTOR Complex 2 (nTORCZ2), each with unique components,
substrates, and functions.

e mMTORC1, the primary target of rapamycin, is a central regulator of cell growth, proliferation,
and metabolism. It integrates signals from growth factors, nutrients, and energy status to
control protein synthesis and autophagy.[6][17]

e MTORC?2 is largely insensitive to acute rapamycin treatment and plays a crucial role in cell
survival, metabolism, and cytoskeletal organization.[1]

The discovery of these two complexes added another layer of complexity to the mTOR
signaling network and opened new avenues for therapeutic intervention.

Conclusion

The discovery of rapamycin and its target, TOR, is a compelling narrative of scientific
exploration, from the serendipitous finding of a natural product to the meticulous dissection of a
fundamental cellular signaling pathway. The development of innovative experimental
techniques, including genetic screens in yeast and sophisticated biochemical purification
methods, was instrumental in this journey. The knowledge gained from this research has not
only illuminated our understanding of cell growth and metabolism but has also led to the
development of mMTOR inhibitors as therapeutic agents for a range of diseases, including
cancer and organ transplant rejection. The ongoing investigation into the intricacies of the
MTOR pathway promises to yield further insights and novel therapeutic strategies in the years
to come.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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